1-(Bromomethyl)-1-pentylcyclopentane
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Overview
Description
1-(Bromomethyl)-1-pentylcyclopentane is an organic compound belonging to the class of haloalkanes It features a cyclopentane ring substituted with a bromomethyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-pentylcyclopentane can be synthesized through the bromination of 1-methyl-1-pentylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, forming a bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-pentylcyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted cyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-pentylcyclopentane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-pentylcyclopentane primarily involves its reactivity as a haloalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile or base used.
Comparison with Similar Compounds
Benzyl Bromide: Features a benzene ring with a bromomethyl group. It is used in organic synthesis for introducing benzyl groups.
1-Bromobutane: A simple linear haloalkane used in nucleophilic substitution reactions.
Cyclopentyl Bromide: A cyclopentane ring with a bromine substituent, used in various organic reactions.
Uniqueness: 1-(Bromomethyl)-1-pentylcyclopentane is unique due to its combination of a cyclopentane ring, a bromomethyl group, and a pentyl chain. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations.
Properties
Molecular Formula |
C11H21Br |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-pentylcyclopentane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-7-11(10-12)8-5-6-9-11/h2-10H2,1H3 |
InChI Key |
WDKWSLWTBLGKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCC1)CBr |
Origin of Product |
United States |
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